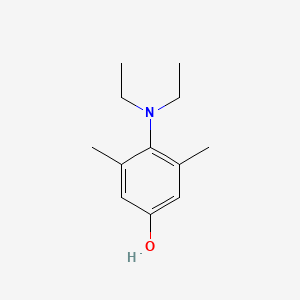
1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom, two methyl groups, and a phosphol-1-one ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dimethyl-2,5-dihydro-1H-phosphol-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphines or phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted phosphol-1-one derivatives.
Oxidation Reactions: Formation of phosphine oxides or other oxidized products.
Reduction Reactions: Formation of phosphines or reduced phosphol-1-one derivatives.
Aplicaciones Científicas De Investigación
1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with specific molecular targets. The bromine atom and the phosphol-1-one ring structure allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is the basis for its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-bromo-3,4-dimethyl-2,5-dihydro-1H-phosphol-1-one: Lacks the lambda5 designation, which indicates a different oxidation state of the phosphorus atom.
3,4-dimethyl-2,5-dihydro-1H-phosphol-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
1-bromo-2,5-dihydro-1H-phosphol-1-one: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is unique due to the combination of the bromine atom, methyl groups, and the lambda5 oxidation state of the phosphorus atom
Propiedades
Fórmula molecular |
C6H10BrOP |
|---|---|
Peso molecular |
209.02 g/mol |
Nombre IUPAC |
1-bromo-3,4-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C6H10BrOP/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3 |
Clave InChI |
LPVOQSQTOBEFEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CP(=O)(C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B13510819.png)









![4-[[(2-Aminoethyl)amino]methyl]benzoic acid](/img/structure/B13510869.png)
![5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13510881.png)
![(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoicacid](/img/structure/B13510886.png)
